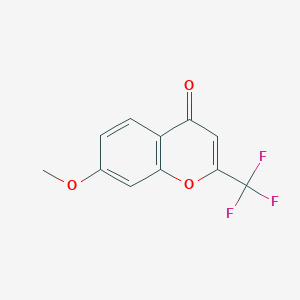

7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Overview

Description

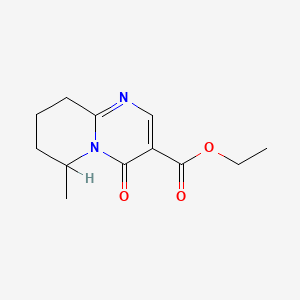

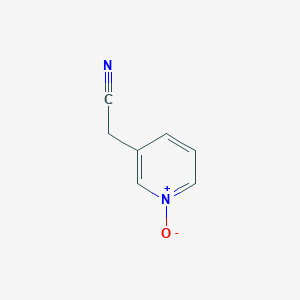

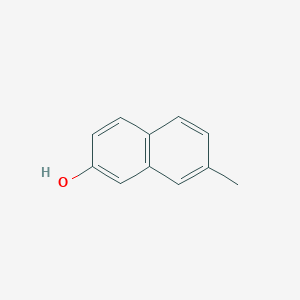

7-Methoxy-2-(trifluoromethyl)-4H-chromen-4-one is a chemical compound with the molecular formula C₁₁H₇F₃O₃ . It is also known by its CAS number 578-84-7 . This compound belongs to the class of benzofuran derivatives and exhibits interesting properties that make it relevant for various applications .

Molecular Structure Analysis

The molecular formula of This compound is C₁₁H₇F₃O₃ , with an average mass of 244.167 Da . The compound’s ChemSpider ID is 760936 .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antimicrobiotic and Anti-Inflammatory Effects

The compound 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one, a variant of chromen-4-one, has been investigated for its antimicrobiotic and anti-inflammatory properties. Research on similar chromen-4-one derivatives, such as those found in Belamcanda chinensis, suggests potential antimicrobial and anti-inflammatory applications (Liu, Ma, Gao, & Wu, 2008).

Antimicrobial Activity

Synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, which are closely related to this compound, showed significant in vitro antimicrobial activity, suggesting the potential of this compound in the development of new antimicrobial agents (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).

Fluorescence and Spectroscopic Properties

Studies on compounds like 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which are structurally similar to this compound, have revealed unique fluorescence properties, indicating potential applications in fluorescent sensors and spectroscopic analysis (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).

Photochromic Materials and Biologically Active Products

The chromene derivative has been used in the synthesis of naphthopyran and naphthopyrandione units, which are present in photochromic materials and biologically active natural products. This suggests its potential in the development of new materials with photochromic properties (Rawat, Prutyanov, & Wulff, 2006).

Molecular Docking and Structural Analyses

Research involving the synthesis and analysis of hybrid compounds containing chromen-4-one cores, such as 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one, included molecular docking, Hirshfeld surface, and spectroscopic studies. These studies contribute to the understanding of the structural and interactive properties of chromen-4-one derivatives, aiding in the design of more effective compounds (Sert, Gümüş, Gökce, Kani, & Koca, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets .

Properties

IUPAC Name |

7-methoxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVYPPZKUJGINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357920 | |

| Record name | 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-84-7 | |

| Record name | 7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B1595010.png)

![5-Nitrobenzo[d]isothiazole](/img/structure/B1595011.png)